Evodol
CAS No.: 22318-10-1
VCID: VC21338715
Molecular Formula: C26H28O9
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Evodol is a natural compound isolated from the dried and nearly ripe fruits of Euodia rutaecarpa, a plant commonly used in traditional Chinese medicine. It has been studied for its various biological activities, including anti-inflammatory and anti-infection properties. Evodol's chemical structure is characterized by the formula C26H28O9, with a molecular weight that reflects its complex composition . Biological ActivitiesEvodol exhibits several biological activities that make it a compound of interest in medical research:
Research FindingsResearch on evodol is limited compared to other limonoids, but its potential in drug development is recognized due to its biological activities. Studies on limonoids, in general, suggest their utility in developing treatments for diseases involving inflammation and cancer.
Intestinal Absorption and TransportEvodol, like other limonoids, undergoes intestinal absorption and transepithelial transport, which are crucial for its bioavailability. Studies on similar compounds suggest that these processes can be influenced by factors such as solubility and formulation . Future DirectionsGiven its potential biological activities, further research on evodol is warranted to fully explore its therapeutic applications. This includes detailed pharmacokinetic studies and clinical trials to assess its efficacy and safety in humans. |
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CAS No. | 22318-10-1 | ||||||||
Product Name | Evodol | ||||||||
Molecular Formula | C26H28O9 | ||||||||
Molecular Weight | 484.5 g/mol | ||||||||
IUPAC Name | (1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | ||||||||
Standard InChI | InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | ||||||||
Standard InChIKey | SNGHLUWTFLYPMT-JPRNBFAHSA-N | ||||||||
Isomeric SMILES | C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | ||||||||
Canonical SMILES | CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | ||||||||
Synonyms | Evodol; NSC 314322; Glaucin C | ||||||||
Reference | Hett et al. Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis. Nature Chemical Biology, doi: 10.1038/nchembio.1236, published online 21 April 2013 http://www.nature.com/naturechemicalbiology | ||||||||
PubChem Compound | 185481 | ||||||||
Last Modified | Aug 15 2023 |
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